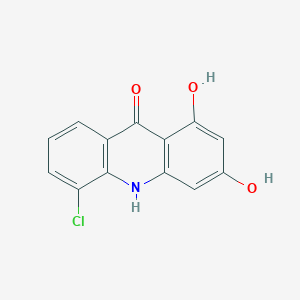

5-Chloro-1,3-dihydroxy-10H-acridin-9-one

描述

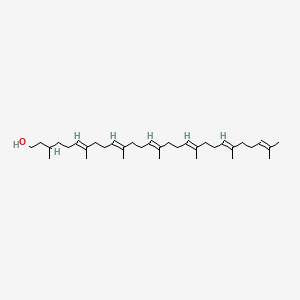

5-Chloro-1,3-dihydroxy-10H-acridin-9-one is a chemical compound with the molecular formula C13H8ClNO3 . It is a derivative of acridin-9(10H)-one, which is a thermally activated delayed fluorescence material .

Synthesis Analysis

The synthesis of acridin-9(10H)-one derivatives involves attaching an electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . For example, a novel compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was synthesized by attaching phenoxazine as the electron donor .Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity . This structure suppresses conformation relaxation and generates a high rate constant of radiation .Chemical Reactions Analysis

The phosphorescence of 3,6-DPXZ-AD, a derivative of acridin-9(10H)-one, with unexpected higher energy than its fluorescence, is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) . Due to the multichannel reverse intersystem crossing (RISC) process from the TSCT and 3LE states to the 1CT state, a high rate constant of reverse intersystem crossing is realized simultaneously .未来方向

The future directions in the research of acridin-9(10H)-one derivatives involve enhancing the efficiencies of thermally activated delayed fluorescence materials . This can be achieved by tuning the peripheral groups on carbazole donors, even without changing donor distortion . This strategy has been proven to be practical for enhancing thermally activated delayed fluorescence efficiencies while maintaining color purity .

属性

IUPAC Name |

5-chloro-1,3-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIGHIXUKIHUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420515 | |

| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |

CAS RN |

273943-69-4 | |

| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

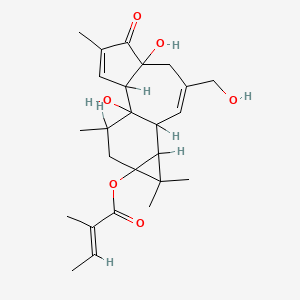

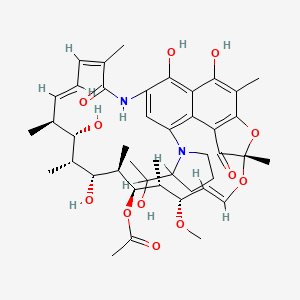

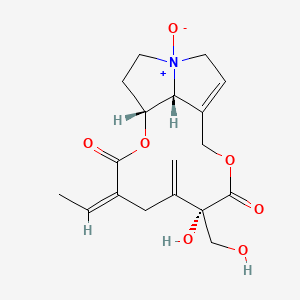

![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)

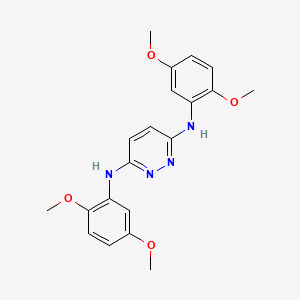

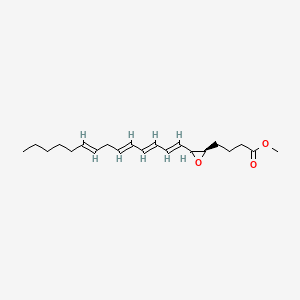

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)